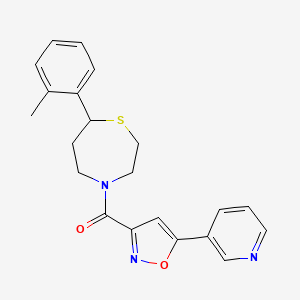

![molecular formula C18H18N4OS2 B2771557 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide CAS No. 385420-89-3](/img/structure/B2771557.png)

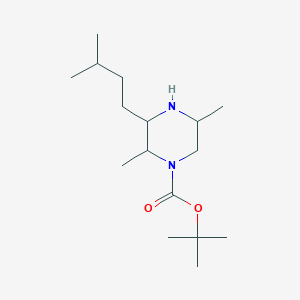

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide” has a molecular formula of C17H23N5O2S2. It has an average mass of 393.527 Da and a mono-isotopic mass of 393.129303 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction involves nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from an intermediate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a cyclopenta ring fused with a thieno ring, which is further fused with a pyrimidin ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It has been established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Aplicaciones Científicas De Investigación

Anticancer Applications

- A study detailed the synthesis of related thieno[2,3-d]pyrimidin derivatives and evaluated their in vitro and in vivo activity against cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma). Some compounds exhibited significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM. Specifically, one compound induced apoptosis in MCF-7 cells, demonstrating a 26.86% reduction in cell viability and a significant decrease in solid tumor mass upon in vivo treatment (Gad et al., 2020).

Synthetic Pathways and Chemical Properties

- The synthesis of classical and nonclassical thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, suggesting applications in antitumor therapy. This research underscores the versatile synthetic routes and potential therapeutic applications of thieno[2,3-d]pyrimidin derivatives, hinting at the broader research interest in compounds with a similar core structure (Gangjee et al., 2004).

Methodological Innovations

- The development of synthetic strategies for thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research highlights innovative synthetic approaches that could be applicable to the synthesis and functionalization of 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide and related compounds (Janardhan et al., 2014).

Antimicrobial and Antibacterial Activities

- The preparation of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity revealed that some derivatives demonstrated significant antibacterial potency against various strains, including E. coli and B. subtilis. This suggests that modifications of the this compound structure could yield compounds with valuable antimicrobial properties (Kerru et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c19-16-15-12-7-4-8-13(12)25-17(15)22-18(21-16)24-10-14(23)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,20,23)(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXXHSUQIBUYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)

![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)